

# YM155 continuous intravenous infusion protocol

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## Compound Focus: Sepantronium Bromide

CAS No.: 781661-94-7

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## Clinical Administration Protocol

The core established method for YM155 delivery in clinical trials is a 7-day (168-hour) CIVI, repeated every 21 days [1] [2].

Parameter	Specification
Recommended Dose	4.8 mg/m <sup>2</sup> /day (as Monotherapy) [1] [2]
Alternative Dose	5.0 mg/m <sup>2</sup> /day (in Combination with Rituximab) [3]
Infusion Duration	168 hours (7 days) [1] [3] [2]
Cycle Frequency	Every 3 weeks [1] [2]
Dose-Limiting Toxicity (DLT)	Reversible renal toxicity (elevated serum creatinine, acute tubular necrosis) at 6.0 mg/m <sup>2</sup> /day [1] [2]

## Drug Preparation & Handling

Proper preparation and administration are critical for stability and patient safety.

Component	Requirement / Procedure
Formulation	Supplied as a 30 mg/3 mL solution in a lactic acid-based buffer (pH 3.6) [2].
Diluent	5% Dextrose [2].
Preparation Environment	Controlled light and temperature conditions [2].
Administration Set	Indwelling intravenous catheter with <b>polyethylene-lined tubing</b> and <b>polypropylene syringes</b> (both light-protected) [2].
Syringe Replacement	Syringes should be exchanged every 24 hours during the 7-day infusion [2].

## Pharmacokinetics & Safety Monitoring

Understanding the drug's behavior in the body and monitoring for adverse events are essential for patient management.

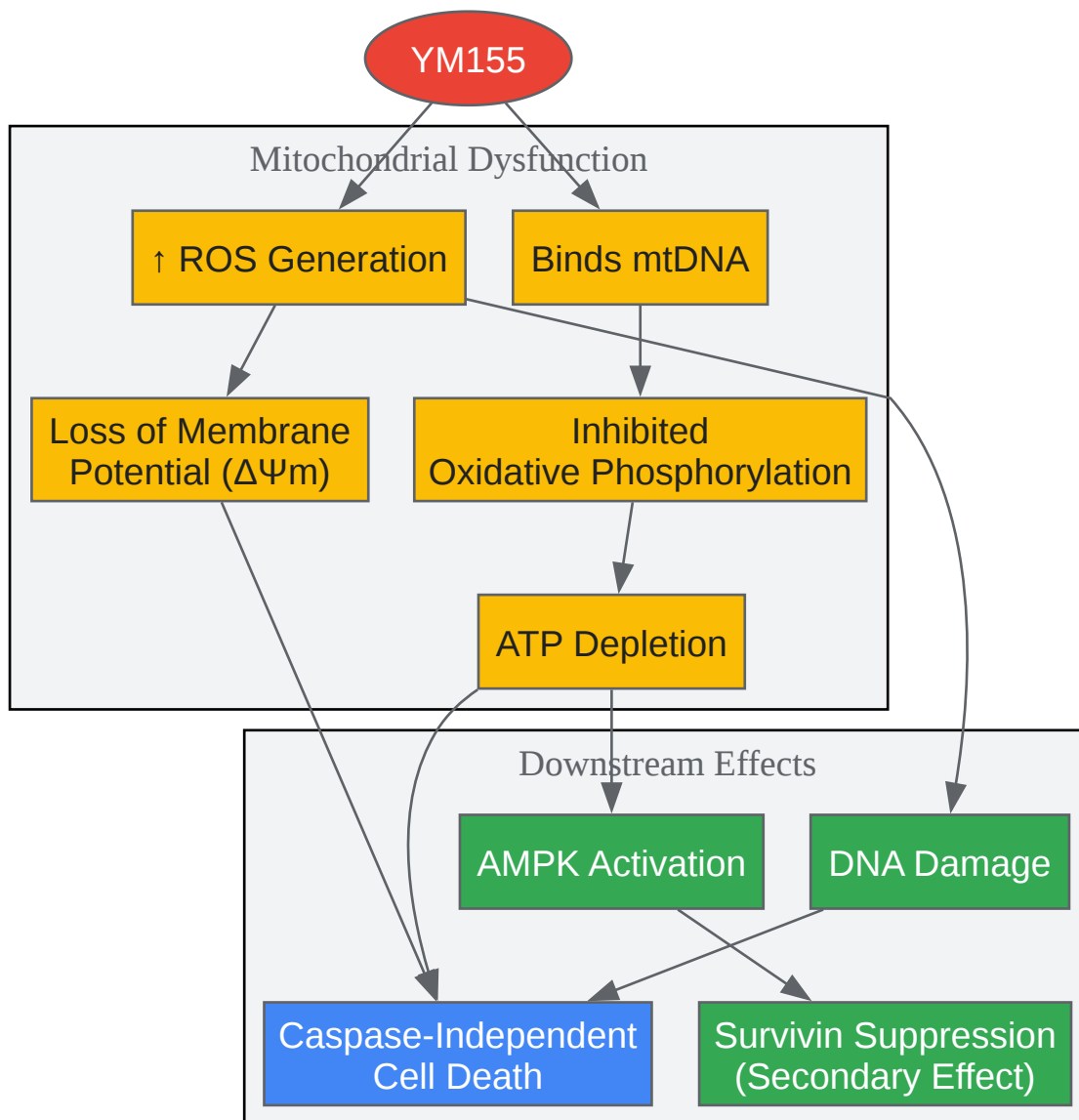
Category	Details
<b>Pharmacokinetic Profile (at MTD)</b>   • <b>Mean Steady-State Concentration (C<sub>ss</sub>):</b> 7.7 ng/mL • <b>Clearance:</b> 47.7 L/h • <b>Terminal Elimination Half-life:</b> 26 hours [1] [2]    <b>Common Toxicities (Grade 1-2)</b>   Stomatitis, pyrexia, nausea [1] [2].    <b>Serious Toxicities (Grade 3-4)</b>   Neutropenia (19.5%), thrombocytopenia (12.2%) – notably in combination therapy [3]. Reversible renal toxicity was dose-limiting [1] [2].    <b>Recommended Monitoring</b>   <b>Renal Function:</b> Regular serum creatinine and urinalysis [1] [2]. <b>Other Labs:</b> CBC with differential, chemistry panel [2]. <b>Vital Signs/ECG:</b> Monitored frequently, especially in early cycles [2].	

## Mechanism of Action Insights

Initially identified as a survivin suppressor, recent studies reveal that YM155's primary mechanism involves inducing mitochondrial dysfunction [4] [5]. The drug localizes to mitochondria, generates reactive oxygen

species (ROS), and disrupts oxidative phosphorylation, leading to DNA damage and cell death; survivin suppression is likely a secondary effect [4] [5].

The following diagram illustrates this mitochondrial-mediated mechanism of action and its downstream effects:



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*Diagram 1: The primary mechanism of YM155 involves localizing to mitochondria, causing dysfunction that triggers cell death. Survivin suppression is a downstream consequence [4] [5].*

## Preclinical & Experimental Protocol

For in vivo efficacy studies, the following protocol has been used in mouse xenograft models, which mirrors the clinical CIVI schedule.

Step	Description
1. Model Setup	Inject primary PDX cells into NSG mice (intravenously or subcutaneously) [6].
2. Treatment Initiation	Start 4 weeks post-inoculation (for IV) or when tumors are palpable (for subcutaneous) [6].
3. Dosing Regimen	Administer YM155 via CIVI at <b>1.0 or 3.0 mg/kg</b> for 7 days [6].
4. Cycle	Follow with 2 weeks off-drug. Repeat for multiple cycles (e.g., 2-4 cycles) [6].
5. Monitoring	Track tumor volume (for subcutaneous models) or measure human B2M in serum and analyze cells from blood, spleen, and bone marrow via flow cytometry (for systemic models) [6].

## Key Considerations for Clinical Development

- **Clinical Efficacy:** While YM155 showed promising single-agent activity in early-phase trials (e.g., in NHL and prostate cancer) [1] [2], its efficacy in later-phase trials has been mixed. A phase II study combining YM155 with rituximab in aggressive B-cell NHL showed a tolerable profile and an encouraging objective response rate of 50% [3].
- **Mechanism-Driven Combinations:** The revised understanding of YM155's mechanism suggests that its role as a mitochondrial stress inducer and AMPK activator should be considered when designing rational combination therapies, rather than relying solely on its historical classification as a survivin inhibitor [4] [5].

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